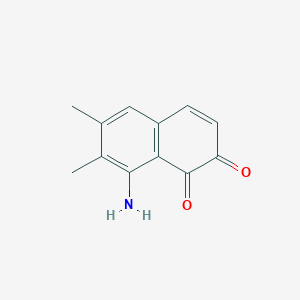

8-Amino-6,7-dimethylnaphthalene-1,2-dione

Beschreibung

8-Amino-6,7-dimethylnaphthalene-1,2-dione is a naphthoquinone derivative characterized by a naphthalene backbone substituted with amino, methyl, and ketone groups.

Eigenschaften

Molekularformel |

C12H11NO2 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

8-amino-6,7-dimethylnaphthalene-1,2-dione |

InChI |

InChI=1S/C12H11NO2/c1-6-5-8-3-4-9(14)12(15)10(8)11(13)7(6)2/h3-5H,13H2,1-2H3 |

InChI-Schlüssel |

RMHMVHUPTHCBKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1C)N)C(=O)C(=O)C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Amino-6,7-Dimethylnaphthalin-1,2-dion beinhaltet typischerweise die katalytische Dearomatisierung von β-Naphtholen. Dieser Prozess kann gefolgt werden von einer Thienannulierung mit α-enolischen Dithioestern durch Michael-artige Addition, Oxidation und Cyclisierungsreaktionen . Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und kontrollierte Umgebungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken gehören, um sicherzustellen, dass die Verbindung die industriellen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Amino-6,7-Dimethylnaphthalin-1,2-dion durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonderivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Hydrochinon umwandeln.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinonderivate, Hydrochinone und verschiedene substituierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 8-Amino-6,7-Dimethylnaphthalin-1,2-dion beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann in die DNA interkalieren und so die normale Funktion von Topoisomerase-Enzymen stören, die für die DNA-Replikation und -Transkription entscheidend sind. Diese Störung kann zum Zelltod führen, was die Verbindung zu einem potenziellen Kandidaten für Krebstherapien macht.

Wirkmechanismus

The mechanism of action of 8-Amino-6,7-dimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This disruption can lead to cell death, making the compound a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound shares structural similarities with naphthalene derivatives and aromatic ketones. Key comparisons include:

Key Observations :

- Electron Effects: The amino group in this compound likely enhances electron density, contrasting with the electron-withdrawing nitro group in 1-(2-Amino-6-nitrophenyl)ethanone . This difference may influence reactivity in electrophilic substitution or redox reactions.

- Aromaticity : Unlike the saturated octahydro-naphthalene derivative , the target compound retains aromaticity, which could stabilize charge transfer interactions.

- Synthetic Conditions: Imine formation in compound 13 requires ethanol reflux or prolonged stirring , whereas the synthesis of amino-substituted naphthoquinones might involve reductive amination or protection/deprotection strategies.

Biologische Aktivität

8-Amino-6,7-dimethylnaphthalene-1,2-dione (also known as 8-amino-1,2-naphthoquinone) is a compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and two methyl groups on the naphthalene ring. This configuration influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that naphthoquinone derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Reactive Oxygen Species (ROS) Generation : Naphthoquinones are known to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death. This mechanism has been observed in studies involving lung and breast cancer cells, where increased ROS levels resulted in mitochondrial dysfunction and apoptosis .

- Cell Cycle Arrest : The compound has been reported to induce G2/M phase cell cycle arrest in cancer cells. This effect is mediated by the inhibition of key regulatory proteins involved in cell cycle progression .

- DNA Damage : Naphthoquinones can cause DNA strand breaks and inhibit DNA synthesis, further contributing to their cytotoxic effects against cancer cells .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Topoisomerases : Some studies suggest that naphthoquinones inhibit topoisomerase II activity, which is crucial for DNA replication and repair .

- Modulation of Apoptotic Pathways : The compound has been shown to upregulate pro-apoptotic proteins such as cleaved-caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various naphthoquinone derivatives, including this compound, on NIH3T3 embryonic fibroblast cells and H-Ras mutant cells. The results indicated that this compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms induced by naphthoquinone derivatives. It was found that treatment with this compound led to increased levels of ROS and activation of apoptotic markers in human colon cancer cells (HCT-116) .

Comparative Analysis of Naphthoquinone Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Type |

|---|---|---|---|

| This compound | <10 | ROS generation; DNA damage; apoptosis | Lung Cancer |

| 5,8-Dimethoxy-1,4-naphthoquinone | <20 | Cell cycle arrest; Topoisomerase inhibition | Breast Cancer |

| Plumbagin | <15 | ROS generation; apoptosis | Colon Cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.